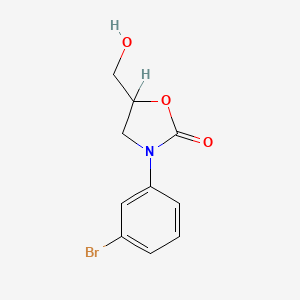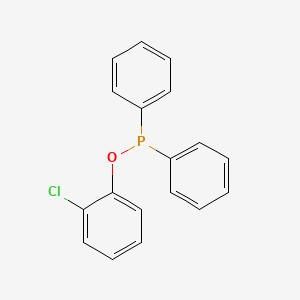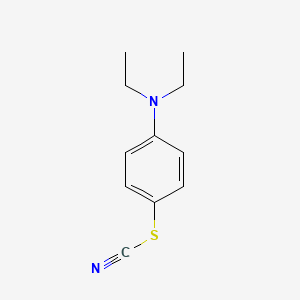
Thiocyanic acid, 4-(diethylamino)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 4-(diethylamino)phenyl ester is an organic compound with the molecular formula C11H14N2OS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a 4-(diethylamino)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-(diethylamino)phenyl ester typically involves the reaction of 4-(diethylamino)phenol with thiocyanic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-(diethylamino)phenol+Thiocyanic acid→Thiocyanic acid, 4-(diethylamino)phenyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4-(diethylamino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiocyanates.
Scientific Research Applications
Thiocyanic acid, 4-(diethylamino)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-(diethylamino)phenyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, phenyl ester
- Thiocyanic acid, ethyl ester
- Thiocyanic acid, 2,4-dinitrophenyl ester
Uniqueness
Thiocyanic acid, 4-(diethylamino)phenyl ester is unique due to the presence of the 4-(diethylamino)phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
63759-68-2 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C11H14N2S/c1-3-13(4-2)10-5-7-11(8-6-10)14-9-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
SVMDBXQNDZXPND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)

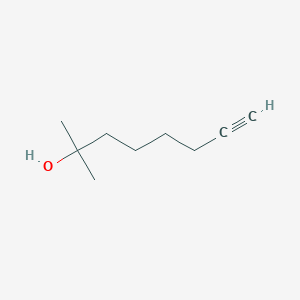
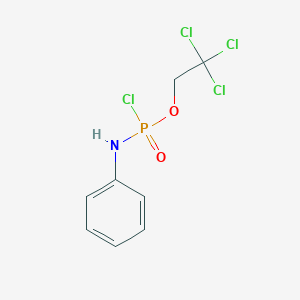

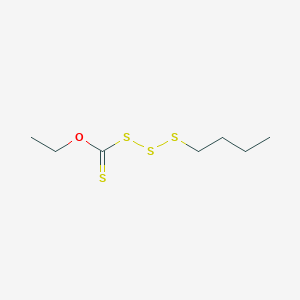

![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
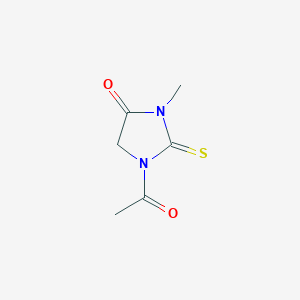
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

